molecular formula C11H14F2N2 B062932 1-(2,5-Difluorobenzyl)piperazine CAS No. 179334-18-0

1-(2,5-Difluorobenzyl)piperazine

Cat. No. B062932
M. Wt: 212.24 g/mol
InChI Key: VTKXPESKKMTHJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of piperazine derivatives often involves salification, monosubstitution reactions, and separation techniques to achieve high yields and purity. For example, a related compound, (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, was synthesized with an overall yield of 83%, using techniques that could be applicable to 1-(2,5-Difluorobenzyl)piperazine synthesis (Y. Jian, 2011).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. These techniques help in understanding the conformations and configurations, essential for predicting the reactivity and interactions of these molecules. Notably, a study on similar compounds detailed their molecular structure through extensive spectroscopic analysis, highlighting the importance of these methods in understanding the fundamental characteristics of piperazine derivatives (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction, to form structurally diverse compounds. These reactions are crucial for modifying the chemical properties of piperazine derivatives for specific applications. The synthesis and characterization of such derivatives are essential for exploring their potential uses (Li Ning-wei, 2005).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science. Studies on related compounds provide insights into these physical properties and their correlation with molecular structure (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-(2,5-Difluorobenzyl)piperazine, such as reactivity, stability, and functional group transformations, can be inferred from studies on similar piperazine derivatives. These properties are influenced by the compound's molecular structure and the presence of functional groups, impacting its potential applications in various domains (S. M. Muhammet, 2023).

Scientific Research Applications

  • Antimicrobial Applications : A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

  • Psychoactive Substance Identification : A piperazine derivative, 1-(3,4-difluoromethylenedioxybenzyl)piperazine, was identified in illicit products, suggesting its use in the study of new psychoactive substances (Uchiyama et al., 2015).

  • Synthesis of Piperazine Alkaloids : The asymmetric synthesis of piperazine alkaloids, such as (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, has been reported, which could be relevant for the development of new pharmaceutical compounds (Takeuchi et al., 1990).

  • Cancer Cell Cytotoxicity : A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on various cancer cell lines (Yarim et al., 2012).

  • Cardiotropic Activity : New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines showed significant antiarrhythmic activity, indicating potential for cardiotropic applications (Mokrov et al., 2019).

  • Adenosine A2B Receptor Antagonists : A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed as A2B adenosine receptor antagonists, showing subnanomolar affinity and high selectivity, which can be useful in studying these receptors (Borrmann et al., 2009).

  • Antimicrobial Activity of Piperazine Derivatives : A newly synthesized piperazine derivative exhibited antibacterial and fungal activity, indicating its potential in antimicrobial research (MUHAMMET, 2023).

  • Antivirus Activity : New diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. showed modest antivirus activity against influenza A (H1N1) virus, suggesting their potential in antiviral research (Wang et al., 2013).

  • Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine was found to act as a serotonin receptor agonist in rat brain, indicating its use in neuropsychopharmacological research (Fuller et al., 1978).

  • Study of Piperazine Compounds as Drugs of Abuse : Piperazine compounds, including various derivatives, have been studied for their abuse potential, providing insights into their effects and risks (Arbo et al., 2012).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKXPESKKMTHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382601
Record name 1-(2,5-Difluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorobenzyl)piperazine

CAS RN

179334-18-0
Record name 1-[(2,5-Difluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179334-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Difluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-Difluorobenzyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
H Sun, H Monenschein, HH Schiffer… - Journal of Medicinal …, 2021 - ACS Publications
Parkinson’s disease (PD) is a chronic and progressive movement disorder with the urgent unmet need for efficient symptomatic therapies with fewer side effects. GPR6 is an orphan G-…
Number of citations: 14 pubs.acs.org

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